Diethylaminosulfur trifluoride

Process Safety Scale-up Feasibility Thermal Stability

Diethylaminosulfur trifluoride (DAST, CAS 38078-09-0) is a liquid dialkylaminosulfur trifluoride and a widely utilized nucleophilic deoxofluorinating reagent. It functions by replacing hydroxyl groups with fluorine and converting carbonyl compounds (aldehydes/ketones) to gem-difluorides.

Molecular Formula C4H10F3NS
Molecular Weight 161.19 g/mol
CAS No. 38078-09-0
Cat. No. B140258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylaminosulfur trifluoride
CAS38078-09-0
Synonyms(Diethylamino)sulfur Trifluoride;  (Diethylamino)sulphur Trifluoride;  (Diethylamino)trifluorosulfur;  (N,N-Diethylamino)sulfur Trifluoride;  DAST;  Diethylaminosulfate Trifluoride;  Trifluoro(diethylamino)sulfur;  (T-4)-(N-ethylethanaminato)trifluorosulf
Molecular FormulaC4H10F3NS
Molecular Weight161.19 g/mol
Structural Identifiers
SMILESCCN(CC)S(F)(F)F
InChIInChI=1S/C4H10F3NS/c1-3-8(4-2)9(5,6)7/h3-4H2,1-2H3
InChIKeyCSJLBAMHHLJAAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylaminosulfur Trifluoride (DAST, CAS 38078-09-0): Baseline Reactivity and Comparative Positioning for Scientific Procurement


Diethylaminosulfur trifluoride (DAST, CAS 38078-09-0) is a liquid dialkylaminosulfur trifluoride and a widely utilized nucleophilic deoxofluorinating reagent [1]. It functions by replacing hydroxyl groups with fluorine and converting carbonyl compounds (aldehydes/ketones) to gem-difluorides [2]. As the benchmark reagent in its class since its introduction in 1975 [3], DAST serves as the reference standard against which subsequent analogs such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride, CAS 202289-38-1), XtalFluor® salts, and PhenoFluor™ are routinely compared [4].

Diethylaminosulfur Trifluoride (DAST) Procurement: Why In-Class Substitution Without Evidence-Based Selection Introduces Significant Performance and Safety Risk


Dialkylaminosulfur trifluorides are not functionally interchangeable reagents. Although DAST, Deoxo-Fluor®, XtalFluor® salts, and PhenoFluor™ all mediate deoxofluorination, they diverge substantially in thermal hazard profiles, stereochemical outcomes, and elimination side-product formation [1]. Differential thermal analysis shows that DAST undergoes a two-step decomposition culminating in detonation when heated above 90 °C [2], whereas Deoxo-Fluor® exhibits enhanced thermal stability attributed to conformational rigidity from intramolecular alkoxy-sulfur coordination [3]. XtalFluor-E® demonstrates decomposition onset temperature of approximately 140 °C versus 60 °C for DAST in accelerated rate calorimetry [4]. Furthermore, the stereospecificity of DAST-mediated fluorination is highly substrate-dependent: reactions can proceed with inversion (S_N2), retention, or via carbocationic pathways that induce ring expansion [5]. Selecting an alternative solely on the basis of in-class membership, without quantifying these differential parameters against the specific synthetic target, can lead to batch failure due to excessive elimination byproducts, unintended stereochemical outcomes, or process safety incidents during scale-up [6].

Diethylaminosulfur Trifluoride (DAST) Evidence Guide: Quantified Differentiation Against Deoxo-Fluor, XtalFluor, and PhenoFluor for Informed Procurement


DAST Thermal Decomposition Hazard: Quantitative DSC and ARC Comparison with Deoxo-Fluor and XtalFluor-E

DAST exhibits the lowest thermal stability among commercially available dialkylaminosulfur trifluorides, with a documented decomposition threshold of >90 °C that can lead to violent detonation [1]. In comparative accelerated rate calorimetry (ARC) studies, DAST shows an onset temperature for self-accelerated decomposition at 60 °C, whereas Deoxo-Fluor® decomposes at approximately 90 °C and XtalFluor-E® exhibits an onset of approximately 140 °C [2]. Differential scanning calorimetry (DSC) thermograms overlay confirms that XtalFluor reagents provide a higher decomposition temperature and lower exothermic heat release compared to both DAST and Deoxo-Fluor [3]. The two-step decomposition mechanism of DAST—non-energetic disproportionation to SF₄ and bis(diethylamino)sulfur difluoride, followed by vigorous exothermic decomposition of the difluoride intermediate—underpins this hazard profile [1].

Process Safety Scale-up Feasibility Thermal Stability

DAST Fluorination Selectivity: Vanadate Fluorination Efficiency and Product Distribution vs. Deoxo-Fluor and NFSI

In a head-to-head study of monovanadate (H_xVO₄^(3−x)−) fluorination in acetonitrile at room temperature monitored by ⁵¹V NMR spectroscopy, both DAST and Deoxo-Fluor® demonstrated comparable efficiency, selectively generating VOF₄⁻ or VO₂F₂⁻ within one hour [1]. However, with the more reduction-sensitive decavanadate substrate (H_xV₁₀O₂₈^(6−x)−), neither DAST nor Deoxo-Fluor® could produce VOF₄⁻, whereas N-fluorobenzenesulfonimide (NFSI) successfully generated the target fluorinated species [1]. The reactivity differences are attributed to the electrophilic character of fluorine in DAST and Deoxo-Fluor® versus the nucleophilic character in NFSI [1]. This work represents the first example of polyoxometalate fluorination with organic fluorinating agents [1].

Inorganic Fluorination Polyoxometalate Synthesis Reaction Selectivity

DAST Stereospecificity: Substrate-Dependent Inversion, Retention, and Rearrangement Outcomes vs. Expected S_N2 Pathway

While fluorination of optically active alcohols with DAST generally proceeds with inversion of configuration via an S_N2 mechanism [1], the stereochemical outcome is highly substrate-dependent and can deviate to retention or rearrangement pathways [2]. In carbohydrate chemistry, a systematic study of 21 glycosides with unprotected O-2 positions treated with DAST and monitored by ¹⁹F NMR revealed that the intended nucleophilic substitution with inversion was of minor importance compared to alternative pathways [2]. In 4′-thiopyrimidine nucleoside systems, DAST fluorination of the sulfide proceeded with retention of configuration, whereas the corresponding sulfoxide gave mainly the inverted product [3]. Furthermore, when an electron-rich substituent (e.g., methoxy, amine, thioester, epoxide, aromatic ring) is vicinal to the hydroxyl group, anchimerically assisted rearrangements—including ring expansion and contraction—can dominate [1].

Stereochemistry Deoxyfluorination Mechanism Chiral Alcohol Fluorination

DAST vs. XtalFluor-E: Elimination Byproduct Formation and HF Corrosivity in Alcohol Fluorination

A direct comparative study of fluorination reagents demonstrated that XtalFluor reagents are typically more selective than DAST and Deoxo-Fluor, exhibiting superior performance by providing significantly less elimination side products [1]. Unlike DAST and Deoxo-Fluor, XtalFluor reagents do not generate highly corrosive free-HF during reactions and can therefore be used in standard borosilicate glass vessels without etching [1]. In the specific case of alcohol fluorination, DAST affords at least five fluorinated analogues upon reaction with certain secondary alcohols including β,β′-substituted carbinols due to indiscriminate reactivity, whereas PhenoFluor demonstrates improved safety and more controlled reactivity [2].

Elimination Suppression Process Robustness Vessel Compatibility

DAST in Industrial-Scale Gem-Difluorination: Patent-Documented Feasibility Constraints vs. Laboratory Utility

Patent documentation for industrial-scale ketone deoxofluorination explicitly acknowledges that DAST decomposition poses a fatal risk at scale: calorimetric studies of estrone acetate with DAST in toluene revealed extremely high thermal potential for decomposition, with the reaction capable of entering a fatal runaway state, indicating that DAST is suitable only for laboratory-scale application [1]. The same patent notes that DAST-mediated gem-difluorination of ketones typically requires forcing conditions including elevated temperatures, excess fluorinating agent, and extended reaction times—parameters that exacerbate the thermal hazard [1]. Despite these constraints, DAST remains specified in industrial process patents where the specific synthetic utility outweighs the safety burden for small-scale or specialized production [2].

Process Scale-up Gem-Difluorination Industrial Fluorination

DAST-Mediated Ortho/Para-Selective Fluorination of Arylhydroxylamines: Yield Ranges and Substrate Scope

A recently developed protocol demonstrates DAST-mediated deoxyfluorination of N-arylhydroxylamines under mild, metal-free conditions, yielding ortho- or para-fluorinated aromatic amine products in moderate to good yields [1]. The reaction proceeds smoothly without metals or oxidants and accommodates structurally diverse substrates, including heterocyclic and pharmaceutically relevant molecules [1]. This represents a distinct synthetic niche where DAST enables transformations not readily accessible with alternative fluorinating agents that lack this specific reactivity profile.

Late-stage Fluorination Anilide Synthesis Metal-free Fluorination

Diethylaminosulfur Trifluoride (DAST) Application Scenarios: Evidence-Informed Use Cases for Procurement Decision-Making


Laboratory-Scale Stereospecific Fluorination of Simple Optically Active Alcohols (Inversion Expected)

For laboratory-scale (<10 g) fluorination of non-electron-rich, optically active secondary alcohols where S_N2 inversion is the desired stereochemical outcome, DAST remains the benchmark reagent with decades of validated precedent [1]. The reaction generally proceeds with clean inversion in dichloromethane or pyridine/dichloromethane at low temperatures (−78 °C to room temperature) [1]. Thermal hazard is manageable at this scale with appropriate precautions (heating avoidance, cold storage). However, if the substrate contains electron-rich substituents vicinal to the hydroxyl group, rearrangement may dominate over inversion, necessitating pilot screening before committing to larger-scale procurement [2].

Metal-Free Late-Stage Fluorination of N-Arylhydroxylamines to ortho/para-Fluorinated Anilides

When synthetic routes require late-stage introduction of fluorine into anilide scaffolds without transition metals or oxidants, DAST uniquely enables deoxyfluorination of N-arylhydroxylamines to afford ortho- or para-fluorinated aromatic amine products in moderate to good yields [3]. This protocol is compatible with heterocyclic and pharmaceutically relevant molecules and operates under mild conditions [3]. Procurement of DAST for this specific transformation is justified where alternative fluorinating agents have not demonstrated comparable reactivity in metal-free systems.

Gem-Difluorination of Aldehydes and Ketones at Research Scale (Validated Substrate Scope)

DAST effectively converts aldehydes and ketones to the corresponding gem-difluorides for research-scale applications where the substrate has been previously validated [4]. This transformation is particularly valuable for generating CF₂-containing building blocks in medicinal chemistry [4]. However, procurement for gem-difluorination of unvalidated ketones should account for documented elimination side reactions and the need for forcing conditions (elevated temperature, excess reagent, extended time) that may exacerbate thermal instability [5]. For multi-gram ketone gem-difluorination where thermal hazard becomes significant, procurement of Deoxo-Fluor or XtalFluor should be evaluated based on their higher ARC onset temperatures (90 °C and 140 °C, respectively, vs. DAST at 60 °C) [6].

Inorganic Polyoxometalate Fluorination (Monovanadate-Type Substrates Only)

Based on direct comparative evidence, DAST and Deoxo-Fluor are functionally equivalent for fluorination of monovanadate substrates in acetonitrile at room temperature, selectively generating VOF₄⁻ or VO₂F₂⁻ within one hour [7]. Procurement of either reagent is acceptable for this specific inorganic substrate class. However, for reduction-sensitive polyoxometalates such as decavanadate, DAST is ineffective; NFSI should be procured instead [7]. This substrate-specific limitation should inform reagent inventory decisions for laboratories engaged in polyoxometalate synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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